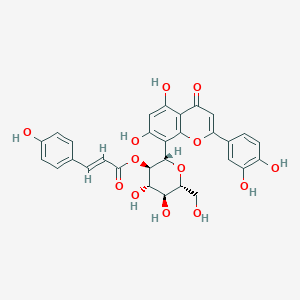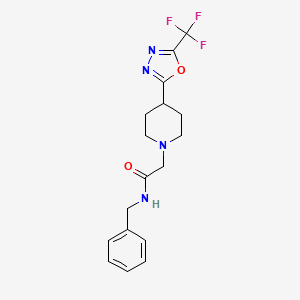
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
Preparation Methods
The synthesis of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves several steps. One common method includes the reaction of heptylamine with cyanamide to form N-(7-carbamimidamidoheptyl)guanidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. These methods are designed to produce the compound in bulk quantities while adhering to strict quality control standards .
Chemical Reactions Analysis
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: It is studied for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride can be compared with other similar compounds, such as:
- N-(6-carbamimidamidohexyl)guanidine dihydrochloride
- N-(8-carbamimidamidooctyl)guanidine dihydrochloride
- N-(7-carbamimidamidoheptyl)thiourea dihydrochloride
These compounds share similar structural features but differ in their chain length or functional groups. The uniqueness of this compound lies in its specific chain length and guanidine functionality, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[7-(diaminomethylideneamino)heptyl]guanidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N6.2ClH/c10-8(11)14-6-4-2-1-3-5-7-15-9(12)13;;/h1-7H2,(H4,10,11,14)(H4,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDMMIECVGKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCCN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)



![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2623247.png)

![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2623250.png)

![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2623253.png)

